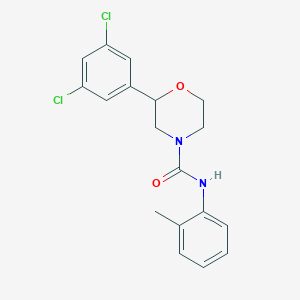
2-(3,5-dichlorophenyl)-N-(o-tolyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dichlorophenyl)-N-(o-tolyl)morpholine-4-carboxamide is a chemical compound that belongs to the class of morpholine carboxamides. It is also known as A-438079 and has been extensively studied for its potential use in various scientific research applications. The compound has shown promising results in the treatment of various diseases and disorders, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
Antiobesity Activity and CB1 Receptor Antagonism
Research indicates that analogues of diaryl dihydropyrazole-3-carboxamides, including compounds structurally related to 2-(3,5-dichlorophenyl)-N-(o-tolyl)morpholine-4-carboxamide, have been evaluated for their potential in appetite suppression and body weight reduction. These compounds exhibit significant in vivo antiobesity activity, attributed to their antagonism of the CB1 receptor. Molecular modeling studies have highlighted interactions with the CB1 receptor similar to those of known compounds like rimonabant and SLV-319 (Srivastava et al., 2007).
Synthesis and Derivatives
A study focusing on the efficient synthesis of novel morpholin-2-one derivatives, which include the core structure of 2-(3,5-dichlorophenyl)-N-(o-tolyl)morpholine-4-carboxamide, developed a one-pot procedure utilizing glycolaldehyde dimer with various alpha-amino acids and isocyanides (Kim et al., 2001).
Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which share structural similarity with 2-(3,5-dichlorophenyl)-N-(o-tolyl)morpholine-4-carboxamide, have been identified as important intermediates that inhibit tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).
Development of Polyesteramides with Functional Groups
Research into morpholine-2,5-dione derivatives, closely related to the compound , led to the synthesis of polyesteramides with various functional groups. These compounds were obtained through the ring-opening copolymerization, demonstrating potential applications in materials science (Veld et al., 1992).
Corrosion Inhibition Properties
Studies on morpholine and piperazine-based carboxamide derivatives, including structures akin to 2-(3,5-dichlorophenyl)-N-(o-tolyl)morpholine-4-carboxamide, have demonstrated their efficacy as corrosion inhibitors for mild steel in acidic medium. These compounds were found to form protective films on the steel surface, suggesting their utility in corrosion prevention (Nnaji et al., 2017).
Antitumor Activity
Synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, structurally related to 2-(3,5-dichlorophenyl)-N-(o-tolyl)morpholine-4-carboxamide, showed significant inhibitory capacity against the proliferation of certain cancer cell lines, highlighting potential antitumor applications (Ji et al., 2018).
Eigenschaften
IUPAC Name |
2-(3,5-dichlorophenyl)-N-(2-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-12-4-2-3-5-16(12)21-18(23)22-6-7-24-17(11-22)13-8-14(19)10-15(20)9-13/h2-5,8-10,17H,6-7,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCHCRRYIXEBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dichlorophenyl)-N-(o-tolyl)morpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene](/img/structure/B2676011.png)

![N-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide](/img/structure/B2676015.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2676018.png)
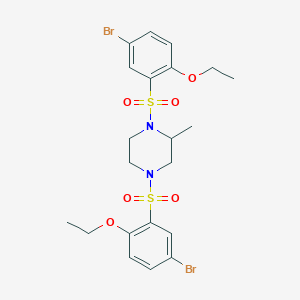
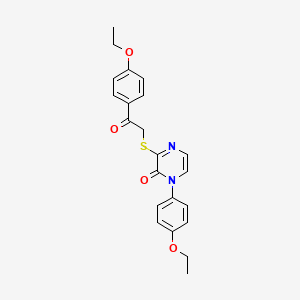
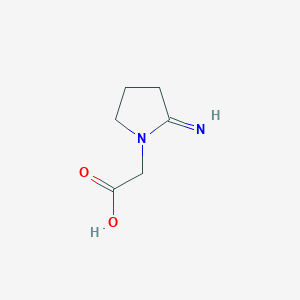
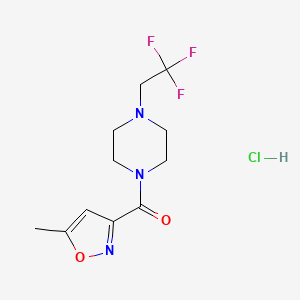
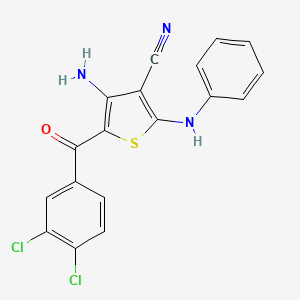
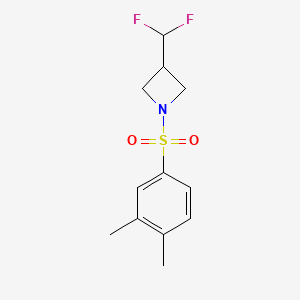

![methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B2676032.png)
![Methyl 2-[2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylacetate](/img/structure/B2676033.png)